
Barbituric acid, 5-ethyl-1-methyl-5-(1-methylbutyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-1-methyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound belonging to the pyrimidinetrione family. This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a methylbutyl group attached to a pyrimidinetrione core. Pyrimidinetriones are known for their diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-methyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by alkylation with 1-methylbutyl bromide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
5-Ethyl-1-methyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and ethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Alkylated derivatives.
科学研究应用
5-Ethyl-1-methyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-Ethyl-1-methyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
5-Ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Lacks the methyl and methylbutyl groups.
1-Methyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: Lacks the ethyl group.
5-Ethyl-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Lacks the methylbutyl group.
Uniqueness
5-Ethyl-1-methyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs
属性
CAS 编号 |
57562-99-9 |
|---|---|
分子式 |
C12H20N2O3 |
分子量 |
240.30 g/mol |
IUPAC 名称 |
5-ethyl-1-methyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-5-7-8(3)12(6-2)9(15)13-11(17)14(4)10(12)16/h8H,5-7H2,1-4H3,(H,13,15,17) |
InChI 键 |
OIIGBIYLGSWNKY-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)C1(C(=O)NC(=O)N(C1=O)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


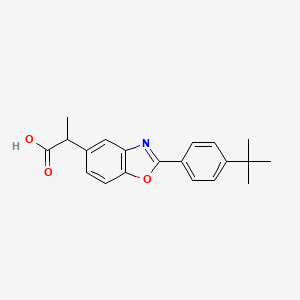
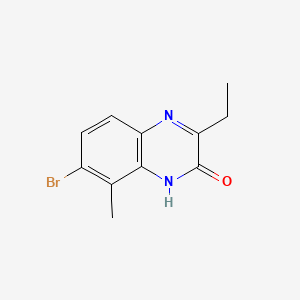
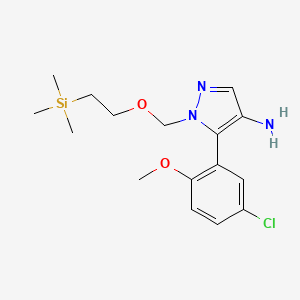
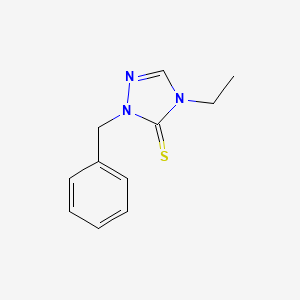

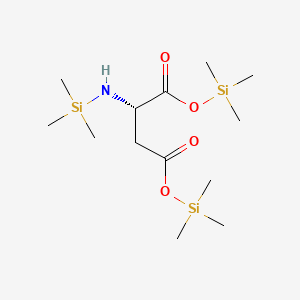
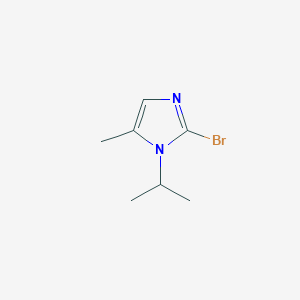
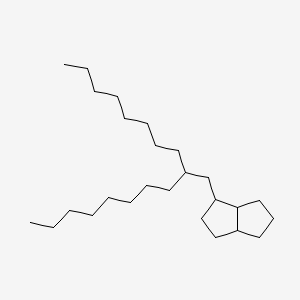
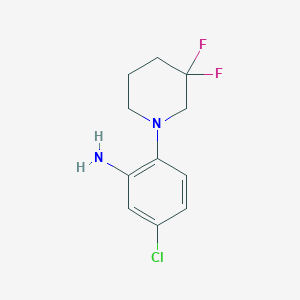
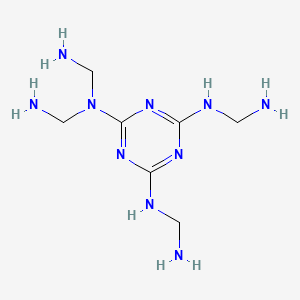
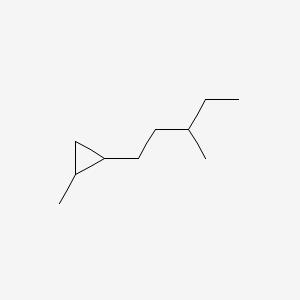
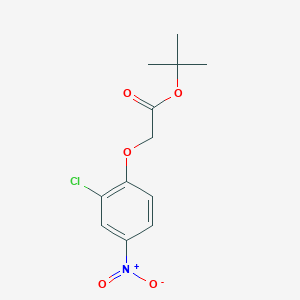
![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)

